Borane-dicyclohexylphosphine complex

Descripción general

Descripción

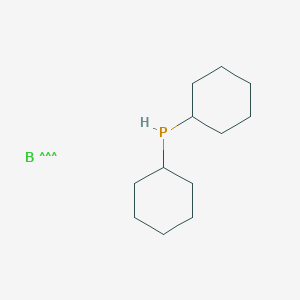

The Borane-dicyclohexylphosphine complex is a laboratory chemical with the molecular formula C12H26BP . It is also known as Dicyclohexylphosphine-borane complex .

Synthesis Analysis

The synthesis of phosphine-borane complexes has been a topic of interest in recent years. These complexes are valuable surrogates of phosphines, enabling easy handling and purification . A general synthesis of phosphine-borane complexes proceeding in high yield in a safe, green process from borane generated in situ from sodium borohydride has been described .

Molecular Structure Analysis

The molecular structure of the this compound is represented by the formula C12H26BP . The average mass of the complex is 212.120 Da and the monoisotopic mass is 212.186523 Da .

Chemical Reactions Analysis

Phosphine-borane complexes have been shown to selectively reduce disulfide bonds . A clean and simple method for deprotection of phosphines from borane complexes has been reported . The reactions of phosphine protection and deprotection have been studied based on experimental kinetic data as well as quantum-chemical calculations .

Physical And Chemical Properties Analysis

The this compound is a white powder . It has a melting point range of 77.0°C to 81.0°C . It is soluble in water but decomposes upon contact .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Structure Analysis : Borane complexes like cyclopropylamine and cyclopropylphosphine have been prepared and characterized. These complexes exhibit rotamers with structures similar to their corresponding free systems. Notably, complexation leads to bond elongation or shortening, rationalized by charge transfer during electron donation. These complexes show potential as recyclable hydrogen storage materials due to their stability and energy dynamics (Németh et al., 2010).

Efficient Asymmetric Synthesis : The use of borane complexes has been demonstrated in the efficient asymmetric synthesis of optically pure tertiary mono and diphosphine ligands, showcasing the utility of these complexes in producing chiral molecules (Jugé et al., 1990).

Applications in Organic and Organometallic Chemistry

Hydrophosphination Reactions : Borane complexes facilitate regio- and stereoselective hydrophosphination reactions of alkynes, proving useful in synthesizing vinylphosphine derivatives. These derivatives are valuable building blocks in organic and organometallic chemistry (Mimeau & Gaumont, 2003).

C-P Coupling Reactions : Palladium-catalyzed C-P cross-coupling of vinyl triflates with secondary phosphine-boranes has been employed to synthesize vinylphosphine-borane complexes. This method provides access to phosphine derivatives not easily accessible by other approaches (Julienne et al., 2007).

Coordination Behavior in Ligands : Monophosphine-boranes act as bidentate ambiphilic ligands, exhibiting structural versatility in forming complexes with metals like Pd and Au. This demonstrates their significant role in coordination chemistry (Bontemps et al., 2006).

Activation with Borane : Phosphine-borane complexes, upon activation with borane, exhibit reactivity akin to phosphine-oxide. They facilitate alkylation and olefination reactions, highlighting their utility in synthetic chemistry (Gourdel et al., 1993).

Mecanismo De Acción

Safety and Hazards

The Borane-dicyclohexylphosphine complex is considered hazardous. In contact with water, it releases flammable gases . It is advised to keep away from any possible contact with water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

Direcciones Futuras

Phosphine-borane complexes have been emerging as unique catalysts for the bifunctional activation of small molecules . The distinct electronic effect revealed by recent studies will be helpful to advance the rational design of boron-based transition metal catalysts for bifunctional catalysis and their applications .

Propiedades

InChI |

InChI=1S/C12H23P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRLVVNHOYLIPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1CCC(CC1)PC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3067326.png)

![1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3067361.png)

![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)

![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)

![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)